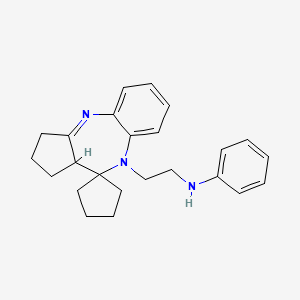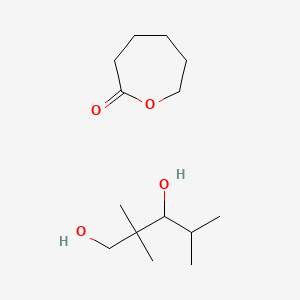
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is a compound that combines the properties of oxepan-2-one, a cyclic ester, and 2,2,4-trimethylpentane-1,3-diol, a branched diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol typically involves the polymerization of oxepan-2-one (also known as ε-caprolactone) with 2,2,4-trimethylpentane-1,3-diol. This reaction is usually catalyzed by an organometallic catalyst such as tin(II) 2-ethylhexanoate. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete polymerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes to achieve high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol component can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group in oxepan-2-one can be reduced to form alcohols.
Substitution: The hydroxyl groups in 2,2,4-trimethylpentane-1,3-diol can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction of the ester can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Scientific Research Applications
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long-chain polymers. The diol component can form hydrogen bonds and interact with other molecules, influencing the physical properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
Uniqueness
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a cyclic ester and a branched diol, providing distinct properties such as biodegradability, biocompatibility, and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Properties
CAS No. |
72018-11-2 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
oxepan-2-one;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.C6H10O2/c1-6(2)7(10)8(3,4)5-9;7-6-4-2-1-3-5-8-6/h6-7,9-10H,5H2,1-4H3;1-5H2 |
InChI Key |
QDVNDMUZDHXNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O.C1CCC(=O)OCC1 |
Related CAS |
72018-11-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



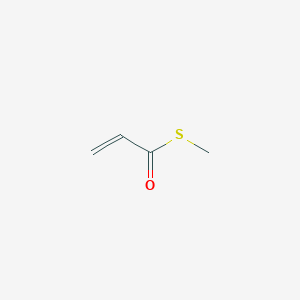

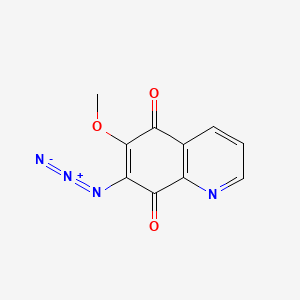
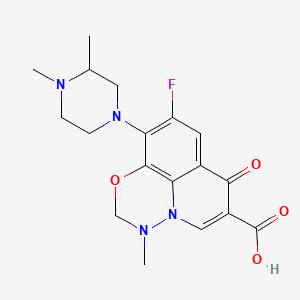
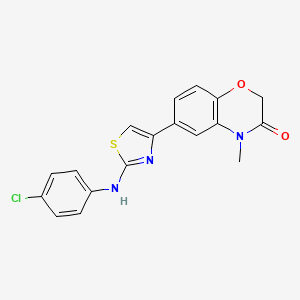

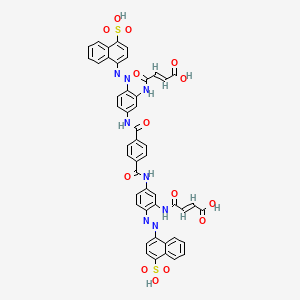

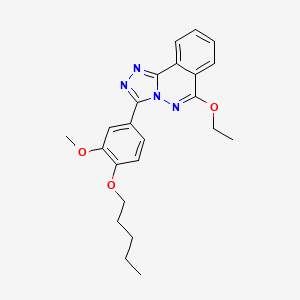

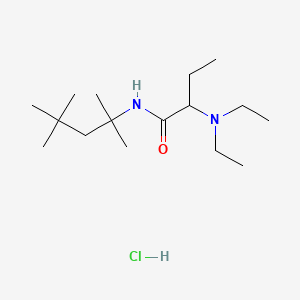
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
